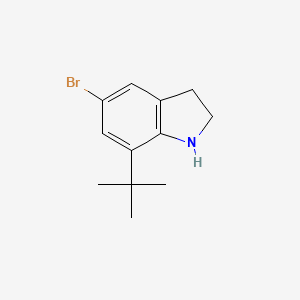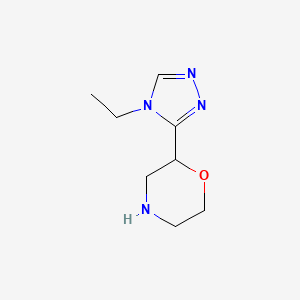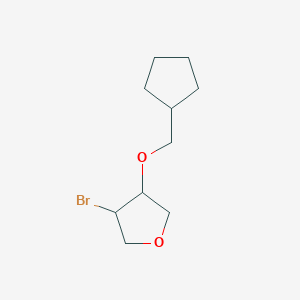
3-Bromo-4-(cyclopentylmethoxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(cyclopentylmethoxy)oxolane: is a chemical compound with the molecular formula C₁₀H₁₇BrO₂ and a molecular weight of 249.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentylmethoxy group, and an oxolane ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cyclopentylmethoxy)oxolane typically involves the bromination of 4-(cyclopentylmethoxy)oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the oxolane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-(cyclopentylmethoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(cyclopentylmethoxy)oxolane-3-azide, while oxidation with potassium permanganate could produce a corresponding carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(cyclopentylmethoxy)oxolane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the development of new materials or as a component in specialized chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(cyclopentylmethoxy)oxolane involves its interaction with specific molecular targets. The bromine atom and the cyclopentylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-methoxyoxolane: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
4-(Cyclopentylmethoxy)oxolane: Lacks the bromine atom, making it less reactive in certain types of chemical reactions.
3-Chloro-4-(cyclopentylmethoxy)oxolane: Contains a chlorine atom instead of bromine, which can lead to different reactivity and properties.
Uniqueness: 3-Bromo-4-(cyclopentylmethoxy)oxolane is unique due to the presence of both the bromine atom and the cyclopentylmethoxy group. This combination imparts specific reactivity and binding properties, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C10H17BrO2 |
|---|---|
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
3-bromo-4-(cyclopentylmethoxy)oxolane |
InChI |
InChI=1S/C10H17BrO2/c11-9-6-12-7-10(9)13-5-8-3-1-2-4-8/h8-10H,1-7H2 |
InChI-Schlüssel |
JNXVXANCMUHNLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2COCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13317746.png)
![3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13317761.png)
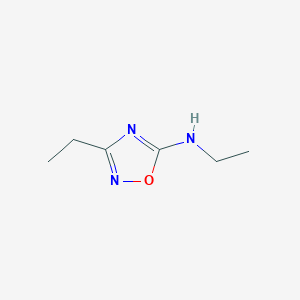


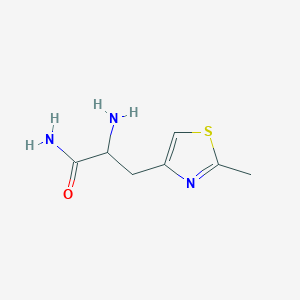
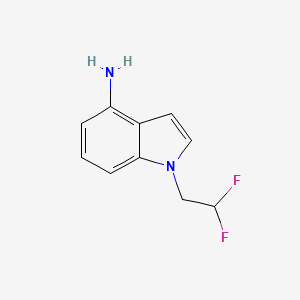
![4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13317788.png)
![10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13317796.png)
